physical and chemical properties of (2S,3S)-2-Amino-3-hydroxybutanamide
physical and chemical properties of (2S,3S)-2-Amino-3-hydroxybutanamide
An In-Depth Technical Guide to (2S,3S)-2-Amino-3-hydroxybutanamide
Foreword: Navigating the Stereochemical Landscape
(2S,3S)-2-Amino-3-hydroxybutanamide is a specific stereoisomer of the amide derivative of threonine. It is crucial to recognize that this compound, derived from L-allo-threonine, is a diastereomer of the more commonly studied L-threoninamide, which possesses (2S,3R) stereochemistry. Consequently, specific experimental data for the (2S,3S) isomer is scarce in published literature. This guide synthesizes information from computational predictions, data on closely related analogues, and fundamental chemical principles to provide a comprehensive technical overview for researchers and drug development professionals.
Section 1: Molecular Identification and Structure
(2S,3S)-2-Amino-3-hydroxybutanamide belongs to the class of alpha-amino acid amides and is structurally characterized by an amino group at the alpha-carbon (C2) and a hydroxyl group at the beta-carbon (C3). The "(2S,3S)" designation defines the absolute stereochemistry at these two chiral centers.
This specific configuration distinguishes it from its three other stereoisomers:
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(2S,3R)-2-Amino-3-hydroxybutanamide (L-Threoninamide): The common, naturally occurring diastereomer.
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(2R,3S)-2-Amino-3-hydroxybutanamide (D-Threoninamide): The enantiomer of L-Threoninamide.
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(2R,3R)-2-Amino-3-hydroxybutanamide (D-allo-Threoninamide): The enantiomer of the title compound.
Understanding this stereochemical relationship is fundamental to appreciating its unique spatial arrangement and potential for stereospecific interactions in biological systems.
Caption: Stereoisomers of 2-Amino-3-hydroxybutanamide.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| IUPAC Name | (2S,3S)-2-amino-3-hydroxybutanamide | - |
| Synonyms | L-allo-Threoninamide | - |
| Molecular Formula | C₄H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| CAS Number | Data not available for this specific isomer | - |
| Canonical SMILES | CN)N">C@HO | - |
| InChI Key | PZUOEYPTQJILHP-YFKPBYRVSA-N | - |
Section 2: Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | -1.3 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 89.3 Ų | Suggests the molecule may have challenges crossing the blood-brain barrier but is suitable for oral absorption if other factors are favorable.[1] |
| Hydrogen Bond Donor Count | 3 | The hydroxyl, amino, and amide groups can donate hydrogen bonds, contributing to high water solubility and target binding.[1] |
| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms and the amino nitrogen can accept hydrogen bonds, further enhancing aqueous solubility.[1] |
| Rotatable Bond Count | 2 | Low number of rotatable bonds indicates a degree of conformational rigidity, which can be advantageous for binding affinity and selectivity.[1] |
Solubility Profile: Based on its functional groups (amine, hydroxyl, amide), the molecule is predicted to be highly soluble in polar protic solvents like water and short-chain alcohols, and sparingly soluble in nonpolar organic solvents.
Section 3: Anticipated Spectroscopic Data
While specific experimental spectra are not published, the expected spectroscopic characteristics can be inferred from the molecular structure. These predictions are vital for guiding the characterization of a newly synthesized batch.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: a doublet for the methyl protons (CH₃), complex multiplets for the methine protons at C2 and C3, and broad, exchangeable singlets for the protons of the primary amine (NH₂) and amide (CONH₂) groups.
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¹³C NMR: Four distinct signals are anticipated, corresponding to the methyl carbon, the two methine carbons (C-OH and C-NH₂), and the carbonyl carbon of the amide group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands: a broad peak around 3400-3200 cm⁻¹ for O-H and N-H stretching, and a strong absorption peak around 1650-1680 cm⁻¹ corresponding to the C=O stretch (Amide I band).[3]
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Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be at m/z 119.08.
Section 4: Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
The most direct and logical synthetic route to (2S,3S)-2-Amino-3-hydroxybutanamide is from its parent amino acid, L-allo-threonine. The synthesis involves the selective conversion of the carboxylic acid moiety into a primary amide while leaving the amine and hydroxyl groups intact. This requires a standard protection-activation-amination-deprotection strategy.
Caption: General workflow for the synthesis of the title compound.
Detailed Protocol Considerations:
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Amine Protection: The α-amino group of L-allo-threonine must be protected to prevent side reactions. The use of a tert-butyloxycarbonyl (Boc) group is common due to its stability under neutral/basic conditions and ease of removal under acidic conditions.
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Causality: Without protection, the amine could react with an activated carboxyl group of another molecule, leading to unwanted peptide bond formation.
-
-
Carboxyl Group Activation: The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) are effective.
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Causality: Direct reaction of a carboxylic acid with ammonia is inefficient and requires harsh conditions. Activation creates a good leaving group, enabling the reaction to proceed under mild conditions.
-
-
Amidation: The activated intermediate is treated with an ammonia source, such as ammonium chloride with a non-nucleophilic base or anhydrous ammonia, to form the primary amide.
-
Deprotection: The Boc protecting group is removed using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product, often as a salt which can be neutralized.
Chemical Reactivity
The reactivity of (2S,3S)-2-Amino-3-hydroxybutanamide is governed by its three functional groups:
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α-Amino Group: Can act as a nucleophile, participating in acylation, alkylation, and, critically, peptide bond formation with carboxylic acids.[4]
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β-Hydroxyl Group: Can undergo esterification, etherification, or oxidation. Its presence adds a key hydrogen-bonding site and influences the molecule's conformation.
-
Amide Group: Relatively stable, but can be hydrolyzed back to the parent amino acid under strong acidic or basic conditions.
Section 5: Applications in Drug Development
As a non-proteinogenic amino acid derivative, (2S,3S)-2-Amino-3-hydroxybutanamide is a valuable chiral building block for medicinal chemistry.
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Peptidomimetics and Protease Inhibitors: The incorporation of unnatural amino acids like this one into peptide chains can confer resistance to enzymatic degradation by proteases.[5] The α-hydroxy-β-amino acid motif is a key structural component in various biologically active compounds, including the anticancer drug Taxol and the antihypertensive agent microginin.[6] This makes the title compound a valuable synthon for developing novel therapeutics.
-
Chiral Scaffolding: Its defined stereochemistry and multiple functional groups make it an excellent starting point for the synthesis of complex, stereochemically-pure small molecules. Derivatives can be designed to interact with specific biological targets where chirality is critical for binding.
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Enhancing Drug Properties: Amino acid-based structures are often used to improve the physicochemical properties of drug candidates, such as enhancing solubility or stability.[7] Its hydrophilic nature could be exploited to improve the formulation of poorly soluble active pharmaceutical ingredients (APIs).
Section 6: Safety and Handling
No specific toxicological data is available for (2S,3S)-2-Amino-3-hydroxybutanamide. Therefore, it should be handled with the standard precautions applied to laboratory chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The hydrochloride salt form is generally more stable and less hygroscopic for long-term storage.[9]
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Stability: The compound is expected to be stable under standard conditions. Avoid strong acids and bases, which could cause hydrolysis or other degradation.[10]
Section 7: Conclusion
(2S,3S)-2-Amino-3-hydroxybutanamide is a chiral molecule with significant, albeit largely unexplored, potential in pharmaceutical and chemical research. While a lack of direct experimental data necessitates reliance on theoretical predictions and knowledge of related compounds, its identity as the amide of L-allo-threonine provides a solid foundation for understanding its properties. Its unique stereochemistry and versatile functional groups mark it as a valuable building block for the synthesis of novel peptidomimetics, enzyme inhibitors, and other complex molecular architectures. Further investigation into its synthesis and biological activity is warranted to fully unlock its potential in drug discovery.
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Figure 1. Derivatization of (2S,3S)-2-Amino-3-hydroxybutanamide with Dansyl Chloride.
